Ethenoxymethoxyethene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer involves the reaction of polyvinyl alcohol with formaldehyde in the presence of an acid catalyst. The process typically includes the following steps:
Dissolution: Polyvinyl alcohol is dissolved in water to form a 15% solution.
Reaction: The solution is then reacted with formaldehyde in the presence of an acid catalyst, such as sulfuric acid, at a temperature of around 70°C for 20-30 minutes.
Washing and Drying: The resulting polymer is washed with water and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer follows a similar process but on a larger scale. The polyvinyl alcohol solution is extruded through a spinneret into a coagulation bath containing a saturated sodium sulfate solution. The fibers are then stretched and heat-treated to enhance their strength and thermal stability before undergoing the formaldehyde reaction .
Chemical Reactions Analysis
Types of Reactions
Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting carbonyl groups to alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylated and hydroxylated derivatives.
Reduction: Formation of polyvinyl alcohol derivatives.
Substitution: Formation of halogenated polymers.
Scientific Research Applications
Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer has a wide range of scientific research applications:
Chemistry: Used as a precursor for various chemical reactions and as a stabilizer in polymer blends.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of surgical sutures and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer interacts with cellular components, providing structural support and enhancing mechanical properties.
Pathways Involved: It participates in pathways related to polymerization and cross-linking, leading to the formation of stable and durable materials.
Comparison with Similar Compounds
Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer can be compared with other similar compounds such as:
Polyvinyl acetate: Unlike Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer, polyvinyl acetate is less thermally stable and has lower mechanical strength.
Polyvinyl butyral: This compound has similar properties but is more flexible and has better adhesion properties.
Polyvinyl chloride: Known for its excellent chemical resistance but lacks the thermal stability and mechanical strength of Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer.
List of Similar Compounds
- Polyvinyl acetate
- Polyvinyl butyral
- Polyvinyl chloride
Properties
IUPAC Name |
ethenoxymethoxyethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-6-5-7-4-2/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFZYNIDEOOVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-33-2 | |
Record name | Ethene, 1,1′-[methylenebis(oxy)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9003-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40864148 | |
Record name | [(Ethenyloxy)methoxy]ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-38-6, 9003-33-2 | |
Record name | Ethene, 1,1′-[methylenebis(oxy)]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1'-[methylenebis(oxy)]bis-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethene, 1,1'-[methylenebis(oxy)]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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